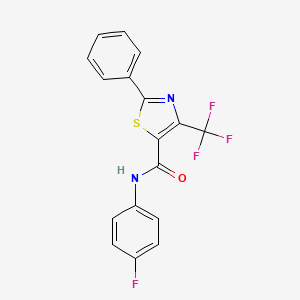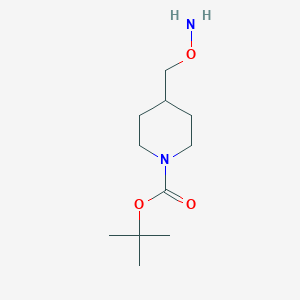
Ácido 5-(BOC-Amino)-2,4-dimetilfenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. The BOC group serves as a protective group for the amino function, making it a valuable intermediate in various chemical reactions and synthesis processes.
Aplicaciones Científicas De Investigación
5-(BOC-Amino)-2,4-dimethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
Target of Action
The primary target of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various structurally diverse amines . Furthermore, the compound’s action can be carried out under exceptionally mild and functional group tolerant reaction conditions , suggesting that it may be stable and effective in a variety of environments.
Análisis Bioquímico
Biochemical Properties
5-(BOC-Amino)-2,4-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in biochemical assays and drug development processes.
Cellular Effects
5-(BOC-Amino)-2,4-dimethylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby affecting cellular functions. Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to changes in cell cycle progression and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid involves its interaction with biomolecules through the formation of reversible covalent bonds. The boronic acid moiety can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions but can degrade under acidic or basic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cell death and organ damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
5-(BOC-Amino)-2,4-dimethylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s boronic acid moiety allows it to bind to specific transporters, facilitating its uptake and distribution within cells . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reversible covalent bonds with biomolecules allows it to localize to specific subcellular regions, affecting its activity and function . Understanding the subcellular localization is essential for determining the compound’s mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2,4-dimethylphenylboronic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .
Industrial Production Methods
Industrial production of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(BOC-Amino)-2,4-dimethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The BOC group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Free amine.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
Similar Compounds
5-(BOC-Amino)valeric acid: Another BOC-protected amino acid with similar protective properties.
2,4-Dimethylphenylboronic acid: Lacks the BOC-protected amino group but shares the boronic acid functionality.
N-Boc-protected amines: A broad class of compounds with BOC-protected amino groups.
Uniqueness
5-(BOC-Amino)-2,4-dimethylphenylboronic acid is unique due to the combination of the BOC-protected amino group and the boronic acid functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLMCDUFFNXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
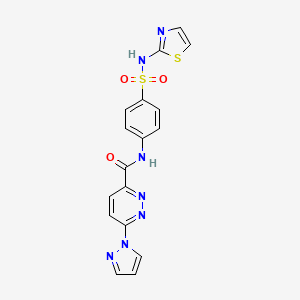
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
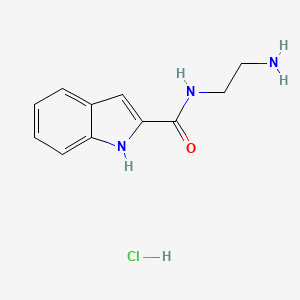

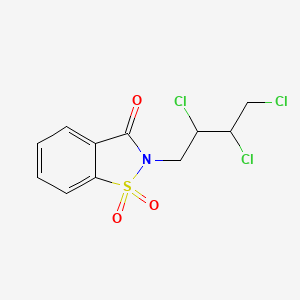
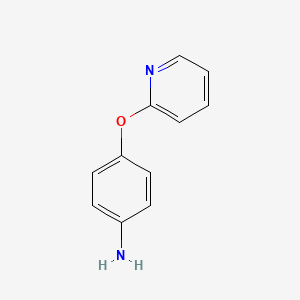
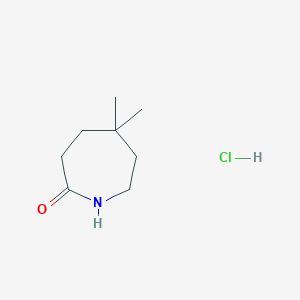
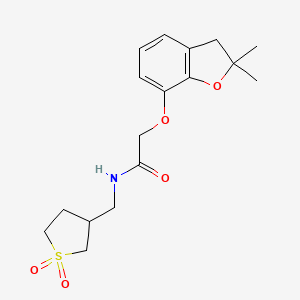

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)
